molecular formula C140H208N8O8 B13716853 8,19-Dihydroxy-14,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),8,10,12,15,19,21,23-decaene-6,17-dione;17,19-dihydroxy-11,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),9,12,14,16,19,21,23-decaene-6,8-dione

8,19-Dihydroxy-14,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),8,10,12,15,19,21,23-decaene-6,17-dione;17,19-dihydroxy-11,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),9,12,14,16,19,21,23-decaene-6,8-dione

Cat. No.: B13716853
M. Wt: 2131.2 g/mol
InChI Key: XESKHJQBNIXCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heptacyclic molecule characterized by:

  • Heptacyclic framework: The core structure includes fused cyclohexane and aromatic rings, with a diaza (two nitrogen atoms) substitution pattern .
  • Substituents: Two tricosan-12-yl chains (23-carbon alkyl groups), which confer significant hydrophobicity and influence membrane permeability .
  • Tautomerism: The compound exists in two tautomeric forms, differing in the positions of hydroxy and imino groups, which may affect its solubility and biological interactions.

While direct synthetic or isolation data are unavailable, analogous heptacyclic compounds (e.g., 7-phenyl-7,18-diazaheptacyclo derivatives) are synthesized via multi-step cyclization reactions, often involving palladium-catalyzed cross-coupling or thermal rearrangements .

Properties

Molecular Formula

C140H208N8O8

Molecular Weight

2131.2 g/mol

IUPAC Name

8,19-dihydroxy-14,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),8,10,12,15,19,21,23-decaene-6,17-dione;17,19-dihydroxy-11,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),9,12,14,16,19,21,23-decaene-6,8-dione

InChI

InChI=1S/2C70H104N4O4/c1-5-9-13-17-21-25-29-33-37-41-51(42-38-34-30-26-22-18-14-10-6-2)73-67(75)55-47-45-53-64-60(72)50-58-62-56(48-46-54(66(62)64)63-59(71)49-57(69(73)77)61(55)65(53)63)68(76)74(70(58)78)52(43-39-35-31-27-23-19-15-11-7-3)44-40-36-32-28-24-20-16-12-8-4;1-5-9-13-17-21-25-29-33-37-41-51(42-38-34-30-26-22-18-14-10-6-2)73-67(75)55-47-45-53-61-54(46-48-56(62(55)61)68(73)76)65-60(72)50-58-63-57(49-59(71)64(53)66(63)65)69(77)74(70(58)78)52(43-39-35-31-27-23-19-15-11-7-3)44-40-36-32-28-24-20-16-12-8-4/h2*45-52,71-72,75-76H,5-44H2,1-4H3

InChI Key

XESKHJQBNIXCAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCCCCCCCCCC)N1C(=C2C=CC3=C4C(=N)C=C5C6=C4C(=C7C3=C2C(=C1O)C=C7)C(=N)C=C6C(=O)N(C5=O)C(CCCCCCCCCCC)CCCCCCCCCCC)O.CCCCCCCCCCCC(CCCCCCCCCCC)N1C(=C2C=CC3=C4C(=N)C=C5C6=C4C(=C7C3=C2C(=CC7=N)C1=O)C=CC6=C(N(C5=O)C(CCCCCCCCCCC)CCCCCCCCCCC)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Clustering

The compound belongs to a chemical cluster defined by its heptacyclic backbone and functional group arrangement. Key structural analogs include:

Compound Name Core Structure Functional Groups Substituents Tanimoto Similarity*
Target Compound Heptacyclic diaza 2×OH, 2×NH 2×tricosan-12-yl 1.00
7-phenyl-7,18-diazaheptacyclo derivative Heptacyclic diaza 4×C=O (tetrone) 1×phenyl 0.72
Emodin (hypothetical analog) Anthraquinone 3×OH, 1×CH3 None 0.35
Albiflorin (hypothetical analog) Triterpenoid glycoside Multiple OH, glycoside Glucose moiety 0.18

*Tanimoto similarity calculated using ECFP fingerprints (threshold >0.85 indicates high similarity) .

  • Key Observations: The tricosan-12-yl chains distinguish the target compound from simpler heptacyclic analogs (e.g., phenyl-substituted derivatives), drastically altering lipophilicity and molecular weight . Unlike anthraquinones (e.g., emodin) or glycosides (e.g., albiflorin), the target lacks conjugated aromatic systems or sugar moieties, reducing polar surface area and aqueous solubility .

Physicochemical Properties

Property Target Compound 7-phenyl Heptacyclic Derivative Emodin
Molecular Weight (g/mol) ~1,200* 458.4 270.2
logP (lipophilicity) ~18* 3.5 2.1
Hydrogen Bond Donors 4 0 3
Rotatable Bonds 46* 2 2

*Estimated based on tricosan-12-yl chains (C23H47).

Research Findings and Implications

  • Synthetic Feasibility : Growth conditions for similar heptacyclic compounds involve high-temperature gradients (150–300°C) and inert atmospheres, suggesting challenging scalability .
  • Quality Control : Contaminants (e.g., heavy metals, pesticides) in tricosan-12-yl precursors must be monitored to meet Good Manufacturing Practice standards .
  • Drug Development : The compound’s hydrophobicity limits oral bioavailability, necessitating formulation strategies (e.g., liposomal encapsulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.